molecular formula C6H12Li3O15P3 B12277288 D-myo-Inositol1,4,5-TrisphosphateTrilithiumSalt

D-myo-Inositol1,4,5-TrisphosphateTrilithiumSalt

Cat. No.: B12277288
M. Wt: 438.0 g/mol
InChI Key: XSSBNYRDNZEWMT-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-myo-Inositol1,4,5-TrisphosphateTrilithiumSalt is a chemical compound that plays a crucial role as a second messenger in various biological processes. It is derived from inositol, a type of sugar alcohol, and is involved in the regulation of intracellular calcium levels. This compound is particularly significant in the field of cell signaling and has been extensively studied for its role in various physiological and pathological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-myo-Inositol1,4,5-TrisphosphateTrilithiumSalt typically involves the phosphorylation of inositol. The process begins with the protection of hydroxyl groups on the inositol molecule, followed by selective phosphorylation at the 1, 4, and 5 positions. The final step involves the introduction of lithium ions to form the trilithium salt. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

D-myo-Inositol1,4,5-TrisphosphateTrilithiumSalt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form lower oxidation state products.

    Substitution: In this reaction, one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield inositol phosphates with higher oxidation states, while reduction may produce inositol derivatives with lower oxidation states.

Scientific Research Applications

D-myo-Inositol1,4,5-TrisphosphateTrilithiumSalt has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is crucial in studying cell signaling pathways, particularly those involving calcium release.

    Medicine: It has potential therapeutic applications in treating diseases related to calcium signaling dysregulation, such as certain neurodegenerative disorders.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in various industrial applications.

Mechanism of Action

D-myo-Inositol1,4,5-TrisphosphateTrilithiumSalt exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream signaling pathways, including the activation of protein kinases and other enzymes. The molecular targets and pathways involved are critical for numerous cellular processes, such as muscle contraction, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • D-myo-Inositol1,4,5-TrisphosphateTrisodiumSalt
  • D-myo-Inositol1,4,5-TrisphosphateTripotassiumSalt
  • D-myo-Inositol1,3,4,5-Tetrakisphosphate

Uniqueness

D-myo-Inositol1,4,5-TrisphosphateTrilithiumSalt is unique due to its specific lithium salt form, which may confer distinct biochemical properties compared to its sodium or potassium counterparts. The lithium ions can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

trilithium;[2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3.3Li/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSBNYRDNZEWMT-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Li3O15P3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.